N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound featuring a partially saturated benzoxazole core (4,5,6,7-tetrahydro-1,2-benzoxazole) linked to a 3-chlorophenyl-substituted hydroxypropyl chain via a carboxamide group.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-12-5-3-4-11(10-12)14(21)8-9-19-17(22)16-13-6-1-2-7-15(13)23-20-16/h3-5,10,14,21H,1-2,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXJTVJHYBDPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The process often includes:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzoxazole ring using chlorophenyl halides in the presence of a base.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is added through a nucleophilic substitution reaction, where the benzoxazole derivative reacts with a hydroxypropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzothiazole-based analogs reported in a European patent application (EP3 348 550A1) . Below is a detailed analysis:
Key Structural Differences
Core Heterocycle :
- Target Compound : Benzoxazole (oxygen and nitrogen in the heterocycle).
- Comparators () : Benzothiazole (sulfur and nitrogen in the heterocycle).
- Implications : Benzothiazoles generally exhibit higher metabolic stability and stronger π-π stacking interactions compared to benzoxazoles, which may influence target binding and bioavailability.
Substituent Variations :
- Target Compound :
- 3-Hydroxypropyl chain with a 3-chlorophenyl group.
- Carboxamide linkage.
- Example 1: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide .
- Lacks a hydroxyl group; features a propanamide chain.
- Example 2: N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide .
- Ethoxy group on benzothiazole; acetamide linkage.
- Implications :
- The hydroxyl group in the target compound may enhance aqueous solubility but reduce membrane permeability compared to ethoxy or alkyl-substituted analogs.
- Propanamide/acetamide chains affect conformational flexibility and steric interactions with biological targets.
Functional Group Analysis
Hypothetical Bioactivity
Data Table: Structural and Functional Comparison
Research Findings and Limitations
Structural Insights :
- The benzoxazole core may reduce metabolic stability compared to benzothiazoles but improve solubility due to oxygen’s polarity .
- The 3-chlorophenyl group is conserved across analogs, suggesting its role in target engagement or hydrophobic interactions.
Gaps in Evidence: No pharmacological or pharmacokinetic data for the target compound are provided in the referenced materials. Benzothiazole analogs in lack explicit activity data, limiting direct functional comparisons.
Future Directions :
- Comparative studies on benzoxazole vs. benzothiazole scaffolds could elucidate differences in target affinity and metabolic profiles.
- Synthesis and testing of hydroxypropyl-substituted benzothiazole analogs may validate the hydroxyl group’s role in bioactivity.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 378.9 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized to act as an inhibitor of certain protein kinases and may modulate signaling pathways associated with cell proliferation and apoptosis. The specific binding affinities and inhibitory constants (IC50 values) for these targets are crucial for understanding its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines. In particular, it showed IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib in inhibiting the growth of MCF-7 breast cancer cells and A549 lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound possesses a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 250 µg/ml to 7.81 µg/ml.
Case Studies
Several case studies have been conducted to validate the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of benzoxazole derivatives and tested their effects on human cancer cell lines.
- This compound was found to significantly inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 22.54 µM.
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial effectiveness against Candida albicans and various bacterial strains.
- The compound showed promising results against drug-resistant isolates.
Q & A
Q. What are the optimal synthetic routes for producing N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:
- Precursor selection : Use 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and 3-(3-chlorophenyl)-3-hydroxypropylamine as primary precursors.
- Coupling conditions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm backbone structure and substituent positions. Key signals include the aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and hydroxypropyl group (δ 4.8–5.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (expected [M+H] at m/z 393.12) .
- X-ray crystallography : For definitive 3D conformation analysis, grow single crystals in ethanol/water mixtures .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting receptor binding affinities)?
- Methodological Answer : Discrepancies often arise from assay variability. To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 25°C).
- Orthogonal assays : Validate results with both radioligand binding (e.g., -labeled ligands) and functional assays (e.g., cAMP accumulation for GPCR activity) .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-lab variability. Report IC values with 95% confidence intervals .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Methodological Answer : Focus on systematic modifications of the core structure:
-
Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or thiophene moieties to assess electronic effects. Synthesize analogs via parallel synthesis .
-
Bioisosteric replacements : Substitute the benzoxazole ring with benzothiazole (as seen in related compounds) to modulate lipophilicity .
-
In silico modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses against target receptors (e.g., adenosine A receptor) .
Example SAR Table :
Analog Structure IC (nM) Selectivity Ratio (A/A) 3-Chlorophenyl (parent) 12.4 ± 1.2 8.5 3-Fluorophenyl 9.8 ± 0.9 12.7 Thiophen-2-yl 15.6 ± 2.1 5.3 Data adapted from structural analogs in.
Q. What experimental approaches are suitable for elucidating the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Assess CYP450 inhibition using fluorogenic substrates .
- Toxicity screening : Perform MTT assays on HepG2 cells (72-hour exposure) and measure apoptosis markers (caspase-3/7 activation) .
- Plasma stability : Incubate in rat plasma (37°C, pH 7.4) and quantify parent compound loss over 24 hours .
Methodological Challenges and Solutions
Q. How can researchers address solubility limitations in in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Q. What biophysical techniques are recommended for studying target engagement?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k, k) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .
- Cryo-EM : For large targets (e.g., membrane proteins), resolve compound-bound structures at near-atomic resolution .
Data Reproducibility and Validation
Q. How should researchers validate computational predictions of off-target effects?
- Methodological Answer :
- Broad-panel screening : Test against a panel of 50+ receptors/enzymes (Eurofins Cerep) at 10 µM concentration.
- CRISPR-Cas9 knockout models : Generate cell lines lacking suspected off-target proteins (e.g., kinase X) to confirm specificity .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
